

Unveiling the Molecular Architecture of Renchangianin B: A Technical Guide

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Compound of Interest

Compound Name: *Renchangianin B*

Cat. No.: *B15137636*

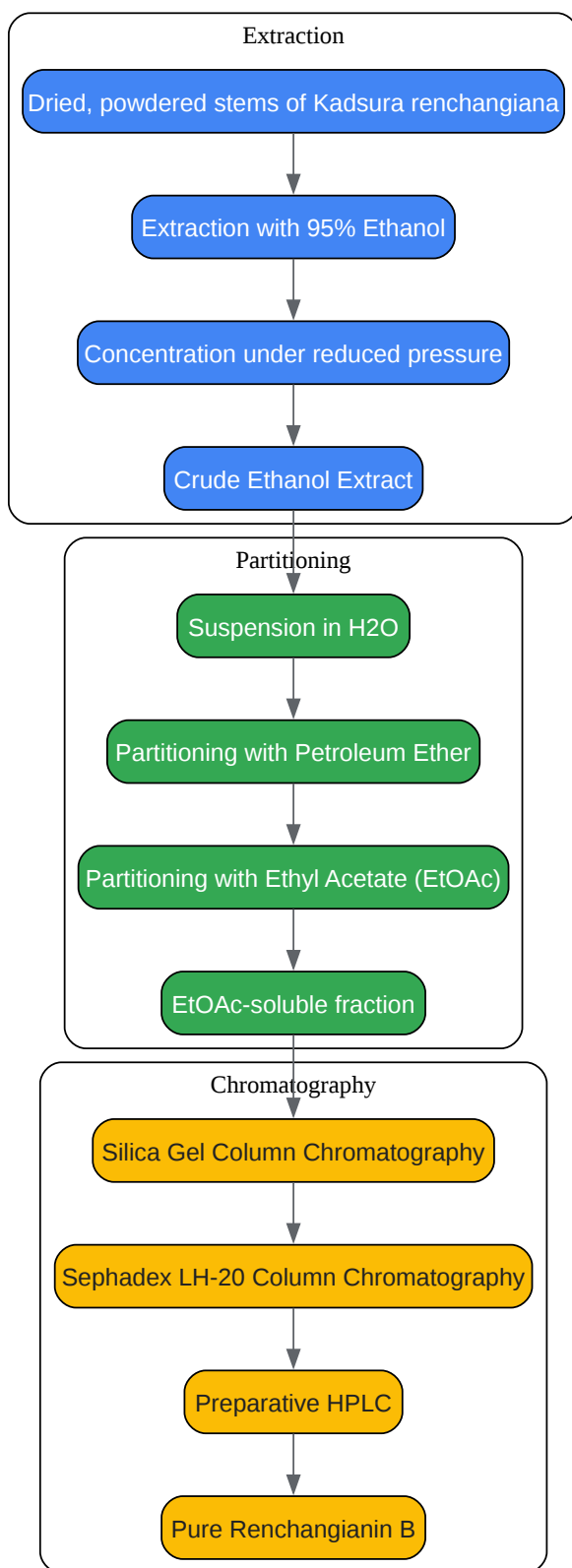
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Renchangianin B**, a dibenzocyclooctene-type lignan isolated from the stems of *Kadsura renchangiana*. This document details the experimental protocols and presents the spectroscopic data that were instrumental in determining its complex molecular architecture.

Isolation and Purification

Renchangianin B was isolated from the dried and powdered stems of *Kadsura renchangiana*. The isolation process involved the following key steps:



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Figure 1: General workflow for the isolation of **Renchangianin B**.

Experimental Protocol: Isolation

- **Extraction:** The air-dried and powdered stems of *Kadsura renchangiana* were extracted exhaustively with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude ethanol extract.
- **Partitioning:** The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate-soluble fraction, which contained the lignans, was collected for further purification.
- **Chromatography:** The ethyl acetate fraction was subjected to multiple chromatographic steps.
 - **Silica Gel Column Chromatography:** The fraction was first separated on a silica gel column using a gradient elution system of petroleum ether and ethyl acetate.
 - **Sephadex LH-20 Column Chromatography:** Fractions enriched with lignans were further purified on a Sephadex LH-20 column with methanol as the eluent.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification was achieved by preparative HPLC on a C18 column to yield pure **Renchangianin B**.

Structure Elucidation

The chemical structure of **Renchangianin B** was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

The molecular formula of **Renchangianin B** was determined by HR-ESI-MS.

Parameter	Value
Ionization Mode	Positive
Observed m/z	[M+Na] ⁺
Molecular Formula	C ₃₄ H ₃₈ O ₁₁
Calculated Mass	622.2414
Measured Mass	622.2418

Table 1: HR-ESI-MS Data for **Renchangianin B**.

Experimental Protocol: HR-ESI-MS

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

NMR Spectroscopy

The detailed structure of **Renchangianin B** was determined through comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC. The assignments of proton and carbon signals were crucial for establishing the connectivity of the molecule.

¹H and ¹³C NMR Spectroscopic Data of **Renchangianin B** (in CDCl₃)

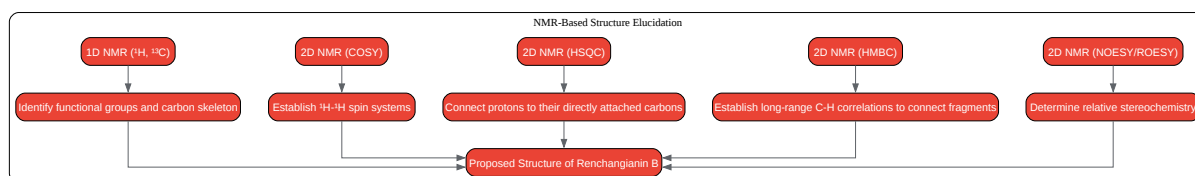
Position	δC (ppm)	δH (ppm, J in Hz)
Biphenyl Moiety		
1	135.2	
2	151.1	
3	140.9	
4	151.8	
5	118.5	6.51 (s)
6	132.7	
1'	134.8	
2'	151.5	
3'	141.2	
4'	152.1	
5'	119.0	
6'	130.5	
Cyclooctadiene Ring		
7	40.1	2.58 (m)
8	34.6	1.95 (m)
9	82.3	5.01 (d, 10.0)
10	77.5	4.89 (d, 10.0)
7-Me	13.5	0.98 (d, 7.0)
8-Me	21.8	1.25 (d, 7.0)
Substituents		
2-OMe	60.9	3.89 (s)
3-OMe	61.2	3.91 (s)

2'-OMe	60.8	3.85 (s)
3'-OMe	61.1	3.88 (s)
Benzoyl Group		
1"	166.5	
2", 6"	129.8	8.05 (d, 7.5)
3", 5"	128.5	7.48 (t, 7.5)
4"	133.1	7.61 (t, 7.5)
Angelyl Group		
1'''	167.8	
2'''	127.9	
3'''	138.5	6.15 (q, 7.0)
4'''	15.8	2.01 (d, 7.0)
5'''	20.6	1.98 (s)

Table 2: ¹H and ¹³C NMR Data for **Renchangianin B**.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker AV-600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). 2D NMR spectra (COSY, HSQC, HMBC) were acquired using standard Bruker pulse programs.

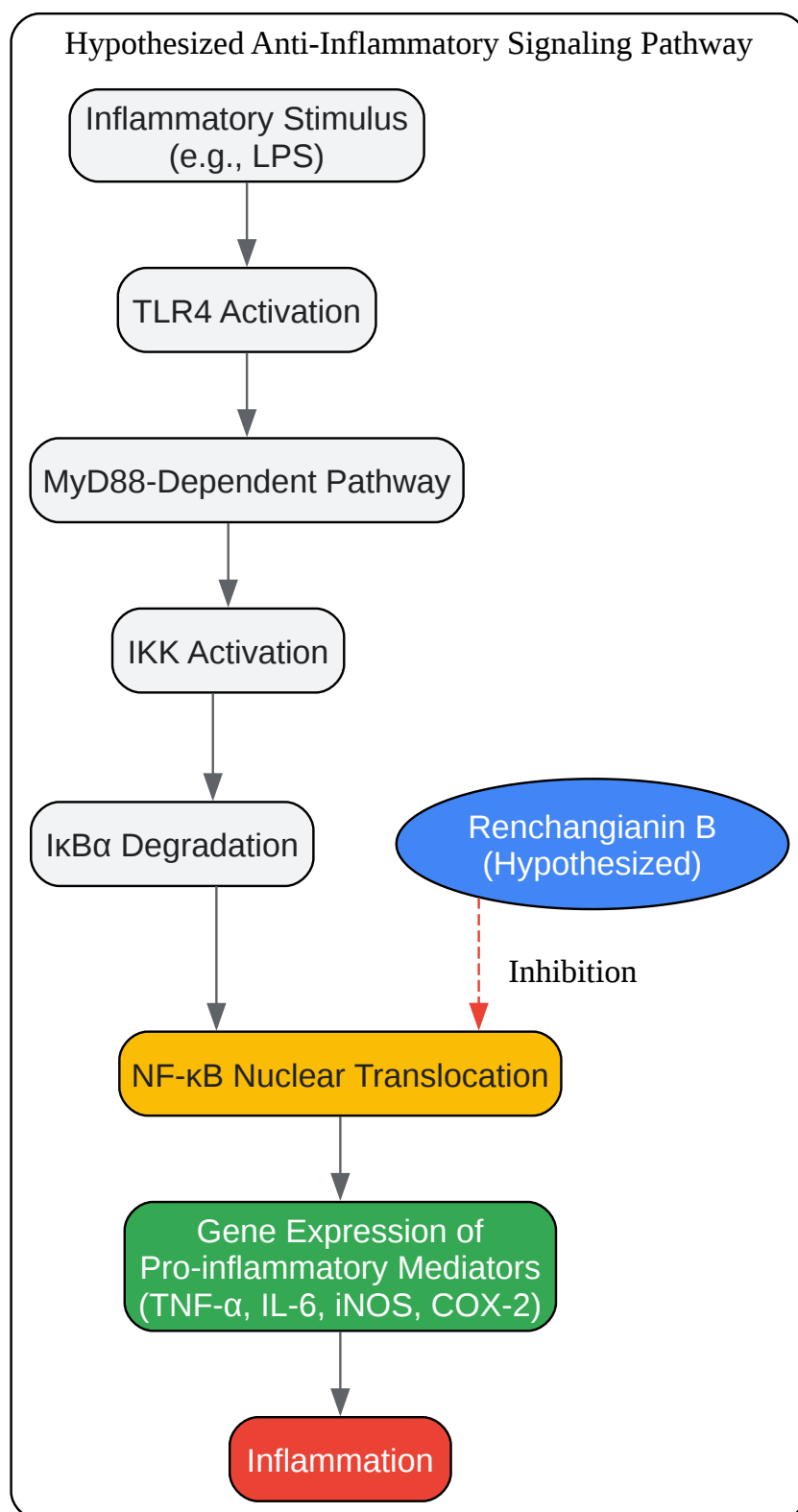


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Figure 2: Logical workflow for NMR-based structure elucidation.

Biological Activity and Signaling Pathways

While specific signaling pathway studies for **Renchangianin B** are not yet extensively reported, lignans from the Schisandraceae family are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The anti-inflammatory effects of many natural products are often mediated through the inhibition of pro-inflammatory signaling pathways.



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Figure 3: A potential anti-inflammatory signaling pathway for lignans.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by **Renchangianin B**, which could unveil its therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this novel natural product.

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